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Introduction
Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11

gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It

is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K/AKT, and

JAK/STAT signaling pathways, regulating cellular proliferation, differentiation, and survival.[1][2]

[3] Gain-of-function mutations in SHP2 are associated with developmental disorders like

Noonan syndrome and various malignancies, making it a compelling target for therapeutic

intervention in oncology.[4] SHP836 is an allosteric inhibitor of SHP2 that locks the enzyme in

an inactive conformation.[5] This technical guide provides a comprehensive overview of

SHP836, including its mechanism of action, quantitative data, and detailed experimental

protocols for its characterization.

Mechanism of Action
SHP2 activity is regulated by an autoinhibitory mechanism where the N-terminal SH2 domain

blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[6] Activation occurs

upon binding of phosphotyrosine-containing proteins to the SH2 domains, leading to a

conformational change that exposes the catalytic site.

Allosteric inhibitors of SHP2, such as SHP836, function by binding to a tunnel-like pocket at the

interface of the N-terminal SH2, C-terminal SH2, and PTP domains.[7][8] This binding stabilizes
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the autoinhibited, closed conformation of SHP2, preventing its activation and subsequent

downstream signaling.[4][5] SHP836 specifically binds to a distinct, second allosteric site within

this tunnel region.[9]
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Quantitative Data
The following table summarizes the in vitro potency of SHP836 in comparison to other notable

SHP2 inhibitors.

Compound Target Assay Type IC50 Reference

SHP836 Full-length SHP2 Biochemical 12 µM [1][5][9]

SHP836
SHP2 PTP

domain
Biochemical >100 µM [9]

SHP099 Full-length SHP2 Biochemical 0.071 µM [7]

TNO155 Full-length SHP2 Biochemical 0.011 µM [7]

RMC-4630 Full-length SHP2 Biochemical N/A [7]

IACS-13909 Full-length SHP2 Biochemical 15.7 nM [7]

JAB-3068 Full-length SHP2 Biochemical 25.8 nM [1]

Experimental Protocols
Biochemical Inhibition Assay
This protocol outlines a fluorescence-based enzymatic assay to determine the in vitro potency

of SHP2 inhibitors.[10][11]

Materials:

Recombinant full-length SHP2 protein

SHP2 inhibitor (e.g., SHP836)

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20.[11]

Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[11]

Activating peptide: Dually phosphorylated peptide derived from insulin receptor substrate 1

(IRS-1).[10][11]
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384-well black plates

Fluorescence plate reader

Procedure:

Prepare a working solution of SHP2 in the assay buffer. A final concentration of

approximately 0.5 nM is recommended.[11]

To activate wild-type SHP2, pre-incubate the enzyme with the IRS-1 activating peptide.[10]

[11]

Prepare serial dilutions of the SHP2 inhibitor in DMSO and then dilute further in the assay

buffer.

Add the diluted inhibitor solutions to the wells of the 384-well plate.

Add the activated SHP2 enzyme solution to the wells containing the inhibitor.

Initiate the reaction by adding the DiFMUP substrate.

Monitor the fluorescence intensity over time using a plate reader with excitation and

emission wavelengths appropriate for DiFMUP.

Calculate the rate of the reaction and determine the IC50 value by plotting the percent

inhibition against the inhibitor concentration.
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Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound in a cellular environment

by measuring the thermal stabilization of the target protein upon ligand binding.[11][12][13]

Materials:

HEK293T cells transiently transfected with a plasmid expressing tagged SHP2.[13]

Cell culture medium and reagents

SHP2 inhibitor (e.g., SHP836)

Phosphate-buffered saline (PBS)

Lysis buffer

PCR tubes or 384-well PCR plates

Thermocycler

Method for protein quantification (e.g., Western blotting, ELISA, or enzyme complementation

assay).[14][15]

Procedure:

Culture and transfect HEK293T cells with the SHP2 expression vector.

Harvest the cells and resuspend them in a suitable buffer.

Treat the cell suspension with the SHP2 inhibitor or vehicle (DMSO) and incubate at 37°C for

1 hour.[15]

Aliquot the treated cell suspension into PCR tubes or a PCR plate.

Heat the samples in a thermocycler across a temperature gradient for a defined period (e.g.,

3 minutes).[15]

Cool the samples to room temperature.
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Lyse the cells to release the proteins.

Separate the soluble protein fraction from the precipitated, denatured proteins by

centrifugation.

Quantify the amount of soluble SHP2 in each sample using a suitable detection method.

Plot the amount of soluble SHP2 against the temperature to generate a melting curve. A shift

in the melting temperature in the presence of the inhibitor indicates target engagement.

Logical Relationship in SHP2 Inhibitor Development
The development of SHP2 inhibitors has progressed from the identification of initial hits to the

optimization of potent and selective allosteric inhibitors.
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Conclusion
SHP836 represents a valuable research tool for investigating the therapeutic potential of

targeting a second allosteric site on SHP2. Its distinct mechanism of action offers opportunities

for exploring novel therapeutic strategies, including combination therapies with other targeted

agents. The experimental protocols detailed in this guide provide a framework for the

characterization of SHP836 and other SHP2 inhibitors, facilitating further research and

development in this promising area of oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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